N,N-dimethylformamide;sulfur trioxide
Overview
Description
N,N-dimethylformamide;sulfur trioxide is a chemical compound with the molecular formula C3H7NOO3SThis compound is a combination of N,N-dimethylformamide and sulfur trioxide in a 1:1 ratio .
Preparation Methods
The preparation of N,N-dimethylformamide;sulfur trioxide typically involves the reaction of N,N-dimethylformamide with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of sulfur trioxide and to ensure the purity of the final product .
Chemical Reactions Analysis
N,N-dimethylformamide;sulfur trioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form different products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its components is replaced by another chemical group.
Common reagents and conditions used in these reactions include strong acids, bases, and other reactive chemicals. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-dimethylformamide;sulfur trioxide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological research for its ability to modify biological molecules.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethylformamide;sulfur trioxide involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction pathways and the formation of products. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
N,N-dimethylformamide;sulfur trioxide can be compared with other similar compounds, such as:
Formamide, N,N-dimethyl-, compd. with sulfinylbis[methane] (11): This compound has a similar structure but different chemical properties and applications.
Sulfur trioxide N,N-dimethylformamide complex: This compound is another complex of N,N-dimethylformamide with sulfur trioxide, but with different stoichiometry and properties.
The uniqueness of Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) lies in its specific ratio and the resulting chemical properties and applications .
Properties
IUPAC Name |
N,N-dimethylformamide;sulfur trioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.O3S/c1-4(2)3-5;1-4(2)3/h3H,1-2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDQGRURHDVABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O.O=S(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067480 | |
Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29584-42-7 | |
Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29584-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylformamide, compound with sulphur trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.